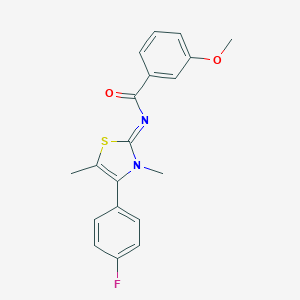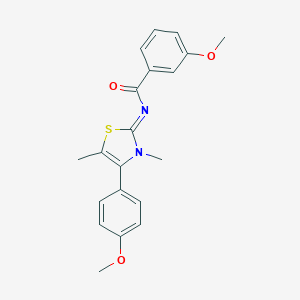![molecular formula C20H21BrN4O2S B305322 N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305322.png)
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPTES and is known to selectively inhibit glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
作用機序
BPTES selectively binds to the active site of glutaminase, thereby inhibiting its activity. The compound forms a covalent bond with the active site cysteine residue, which is critical for glutaminase activity. This covalent bond prevents the enzyme from converting glutamine to glutamate, thereby disrupting cancer cell metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells by disrupting their metabolism. The compound has also been shown to inhibit tumor growth in animal models. However, BPTES has not been extensively studied for its potential effects on normal cells and tissues.
実験室実験の利点と制限
BPTES has several advantages for lab experiments, including its selectivity for glutaminase and its ability to induce cell death in cancer cells. However, the compound has some limitations, including its potential toxicity and lack of specificity for different types of cancer cells.
将来の方向性
There are several future directions for research on BPTES. One potential direction is to develop more specific and less toxic analogs of the compound. Another direction is to study the effects of BPTES on normal cells and tissues to better understand its potential side effects. Additionally, BPTES could be studied in combination with other cancer therapies to determine its potential synergistic effects.
合成法
The synthesis of BPTES involves a multi-step process that includes the reaction of 4-bromo-3-methylphenylamine with ethyl 2-bromoacetate to form N-(4-bromo-3-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with sodium thiolate to form the final product, N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
科学的研究の応用
BPTES has been extensively studied for its potential applications in cancer research. The compound has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to generate energy and biosynthetic precursors. By inhibiting glutaminase, BPTES can disrupt cancer cell metabolism and induce cell death.
特性
製品名 |
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C20H21BrN4O2S |
分子量 |
461.4 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21BrN4O2S/c1-13-11-15(9-10-17(13)21)22-18(26)12-28-20-24-23-19(25(20)3)14(2)27-16-7-5-4-6-8-16/h4-11,14H,12H2,1-3H3,(H,22,26) |
InChIキー |
HNYQHULDPRJSRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)


![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)
![ethyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B305258.png)
![methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B305260.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305261.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305262.png)